molecular formula C15H10Cl2N2O2S B4828061 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide

3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide

Cat. No.: B4828061
M. Wt: 353.2 g/mol
InChI Key: RUQJSILBRDGFSK-UHFFFAOYSA-N
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Description

3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide is a synthetic organic compound characterized by its complex molecular structure, which includes chloro, benzothiazole, and methoxy functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide typically involves multi-step organic reactions. One common method includes:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions.

    Chlorination: The benzothiazole intermediate is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the 6-position.

    Coupling Reaction: The chlorinated benzothiazole is coupled with 3-chloro-4-methoxybenzoic acid using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation may produce a sulfoxide or sulfone derivative.

Scientific Research Applications

3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.

    Biological Studies: The compound is used in studies to understand its effects on various biological systems, including its potential as an antimicrobial or antifungal agent.

    Chemical Biology: Researchers use this compound to probe the mechanisms of action of related benzothiazole derivatives and to develop new therapeutic agents.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and inducing apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-4-hydroxybenzamide: Similar structure but with a hydroxy group instead of a methoxy group.

    3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzenesulfonamide: Contains a sulfonamide group instead of a methoxy group.

    3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide: Features a propanamide group instead of a methoxybenzamide group.

Uniqueness

The uniqueness of 3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and methoxy groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2S/c1-21-12-5-2-8(6-10(12)17)14(20)19-15-18-11-4-3-9(16)7-13(11)22-15/h2-7H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQJSILBRDGFSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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